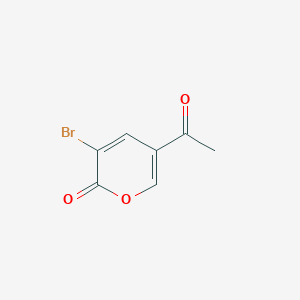
5-Acetyl-3-bromo-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the bromination of 5-acetyl-2H-pyran-2-one using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).
Multicomponent Reactions (MCRs): MCRs are efficient methods for synthesizing pyran derivatives. One such approach involves the reaction of 2H-pyran-2-one with acetyl chloride and bromine in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of 5-Acetyl-3-bromo-2H-pyran-2-one typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Bromine in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-), polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyran derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Acetyl-3-bromo-2H-pyran-2-one is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Industry: The compound is used in the development of new materials and chemical processes, such as in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 5-Acetyl-3-bromo-2H-pyran-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in disease processes.
Inflammation: Modulates pathways like NF-κB and MAPK.
Comparaison Avec Des Composés Similaires
5-Acetyl-2H-pyran-2-one: Lacks the bromine atom.
3-Bromo-2H-pyran-2-one: Lacks the acetyl group.
5-Acetyl-3-chloro-2H-pyran-2-one: Similar structure but with chlorine instead of bromine.
Uniqueness: 5-Acetyl-3-bromo-2H-pyran-2-one is unique due to the presence of both the acetyl group and the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Propriétés
Formule moléculaire |
C7H5BrO3 |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
5-acetyl-3-bromopyran-2-one |
InChI |
InChI=1S/C7H5BrO3/c1-4(9)5-2-6(8)7(10)11-3-5/h2-3H,1H3 |
Clé InChI |
XMGAKXBCZNPFLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=COC(=O)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



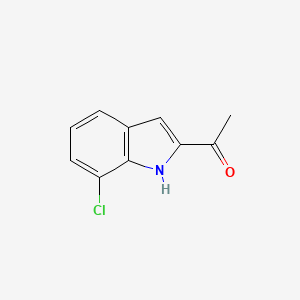
![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
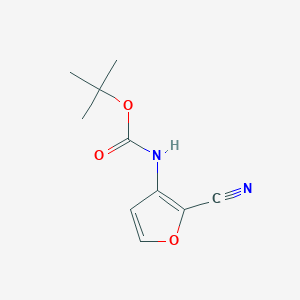
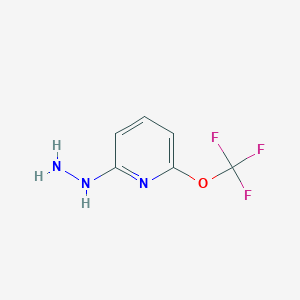
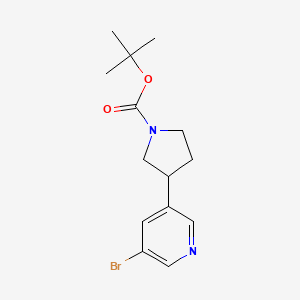
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
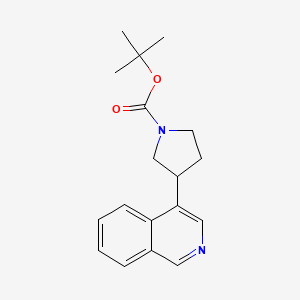
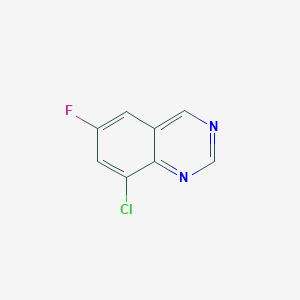
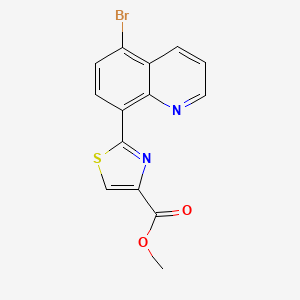

![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
